

# The Role of SR-29065 in Circadian Rhythm: A Technical Guide

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## Compound of Interest

Compound Name: SR-29065

Cat. No.: B15137125

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## Introduction

The circadian rhythm, an approximately 24-hour internal clock, governs a vast array of physiological and behavioral processes in mammals. This intricate timekeeping mechanism is orchestrated by a core set of clock genes, the dysregulation of which has been implicated in a variety of pathologies, including metabolic syndromes, inflammatory diseases, and cancer. A key component of this molecular clock is the nuclear receptor REV-ERB $\alpha$  (NR1D1), a transcriptional repressor that plays a pivotal role in the negative feedback loop of the circadian oscillator. **SR-29065**, a selective REV-ERB $\alpha$  agonist, has emerged as a valuable pharmacological tool for dissecting the role of this nuclear receptor in circadian regulation and as a potential therapeutic agent for diseases with a circadian etiology. This technical guide provides an in-depth overview of the core mechanisms of **SR-29065** in modulating the circadian rhythm, supported by available data, experimental protocols, and signaling pathway visualizations.

## Core Mechanism of Action: REV-ERB $\alpha$ Agonism

**SR-29065** functions as a selective agonist of REV-ERB $\alpha$ . REV-ERB $\alpha$  is a crucial component of the secondary feedback loop of the mammalian circadian clock. The canonical circadian clock involves a primary transcription-translation feedback loop where the heterodimeric transcription factor CLOCK:BMAL1 drives the expression of its own repressors, the Period (PER) and Cryptochrome (CRY) proteins.

In the secondary, stabilizing loop, CLOCK:BMAL1 also promotes the transcription of the Nr1d1 gene, which encodes for REV-ERB $\alpha$ . Upon translation, REV-ERB $\alpha$  translocates back to the nucleus where it functions as a transcriptional repressor of key clock genes, most notably Bmal1 (also known as Arntl) and Clock. It achieves this by binding to REV-ERB response elements (ROREs) in the promoter regions of these genes and recruiting the Nuclear Receptor Corepressor 1 (NCoR1) and Histone Deacetylase 3 (HDAC3) complex. This co-repressor complex induces histone deacetylation, leading to a condensed chromatin state and subsequent repression of gene transcription.

By activating REV-ERB $\alpha$ , **SR-29065** enhances this repressive activity, leading to a potent and direct suppression of Bmal1 and Clock expression. This modulation of core clock components allows for the artificial resetting or alteration of the circadian rhythm. It has been demonstrated that **SR-29065** reduces the expression of REV-ERB $\alpha$  target genes, including Bmal1 and Clock, in the livers of mice following treatment.<sup>[1]</sup>

## Quantitative Data on REV-ERB Agonist Activity

While specific quantitative data for the dose-dependent effects of **SR-29065** on circadian gene expression are not extensively available in the public literature, data from the closely related and well-studied REV-ERB $\alpha/\beta$  agonist, SR9009, provides a valuable reference for the expected activity of this class of compounds.

Table 1: In Vitro Effects of SR9009 on Circadian Gene Expression<sup>[2]</sup>

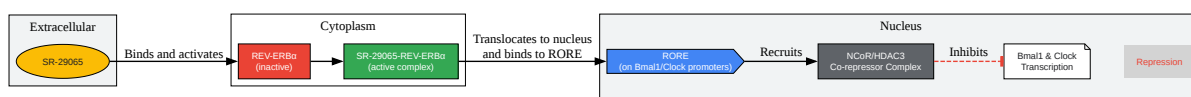
Cell Line	Target Gene	Concentration/ IC <sub>50</sub>	Treatment Duration	Observed Effect
HepG2 Cells	BMAL1	IC <sub>50</sub> = 710 nM	Not Specified	Repression
U2-OS-Luc Cells	BMAL1	Not Specified	Not Specified	Decreased mRNA levels

Table 2: In Vivo Effects of SR9009 on Circadian Gene Expression in Mice<sup>[2]</sup>

Tissue	Target Gene	SR9009 Dosage	Measurement Time	Observed Effect
Hypothalamus	Bmal1	100 mg/kg	Multiple time points	Altered phase of circadian pattern
Hypothalamus	Per2	100 mg/kg	Multiple time points	Enhanced amplitude of expression
Hypothalamus	Cry2	100 mg/kg	Multiple time points	Suppressed expression
White Adipose Tissue	Bmal1	10 mg/kg, daily	ZT/CT 12	Reduced expression
White Adipose Tissue	Rev-erba	10 mg/kg, daily	ZT/CT 12	Restored expression
Brown Adipose Tissue	Rev-erba	10 mg/kg, daily	ZT/CT 12	Restored expression

## Signaling Pathways

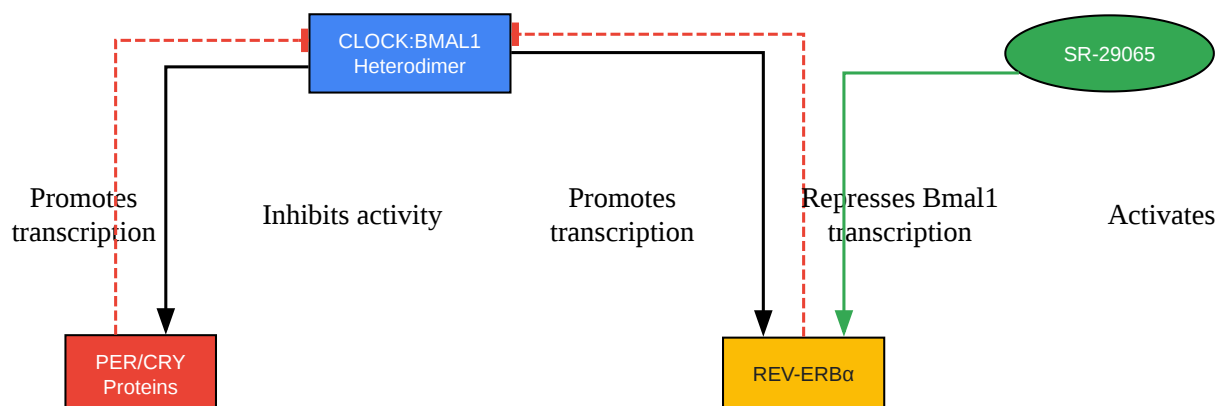
The signaling pathway initiated by **SR-29065** converges on the transcriptional repression of core clock genes through the activation of REV-ERB $\alpha$ .

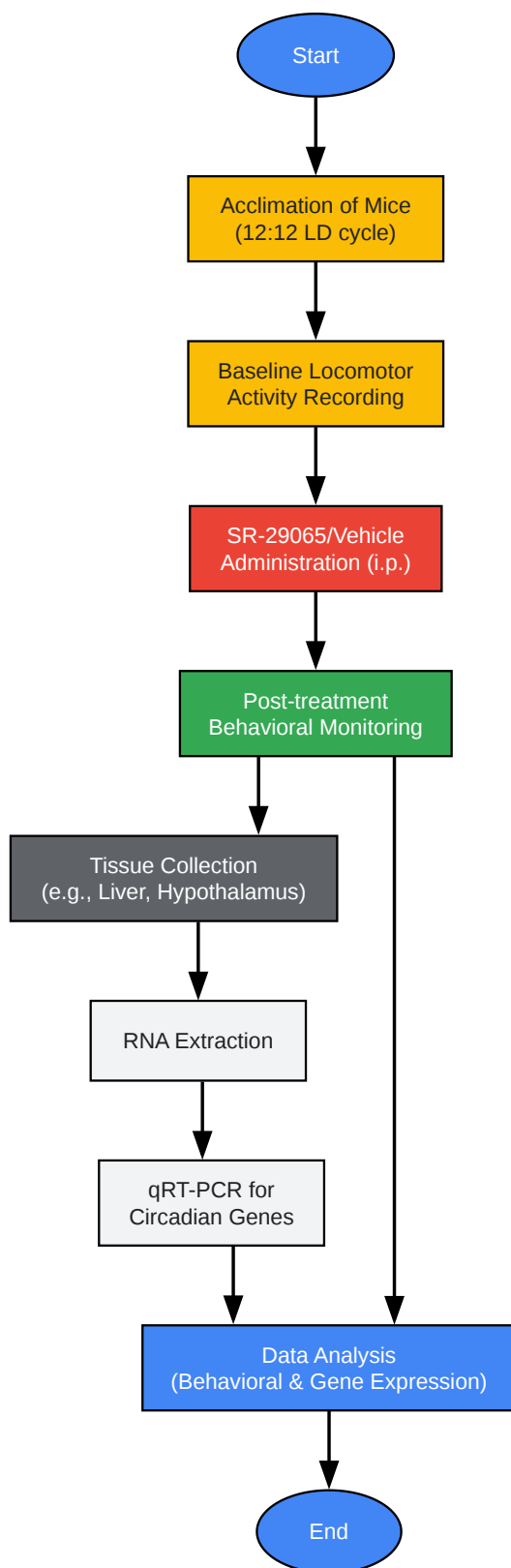


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**SR-29065** activates REV-ERB $\alpha$ , leading to transcriptional repression of Bmal1 and Clock.

The core circadian clock operates through a series of interconnected feedback loops. The activation of REV-ERB $\alpha$  by **SR-29065** directly impacts the negative feedback loop.





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## References

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